Bis(2-fluorobenzoyl) peroxide

Catalog No.
S12544496
CAS No.
634-51-5
M.F
C14H8F2O4
M. Wt
278.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-fluorobenzoyl) peroxide

CAS Number

634-51-5

Product Name

Bis(2-fluorobenzoyl) peroxide

IUPAC Name

(2-fluorobenzoyl) 2-fluorobenzenecarboperoxoate

Molecular Formula

C14H8F2O4

Molecular Weight

278.21 g/mol

InChI

InChI=1S/C14H8F2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H

InChI Key

FKWNGAKHMLGDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2F)F

Bis(2-fluorobenzoyl) peroxide is an organic compound classified as a peroxide, characterized by the presence of two 2-fluorobenzoyl groups linked by a peroxide bond. Its chemical formula is C13_{13}H10_{10}F2_2O2_2 and it has a CAS Registry Number of 634-51-5. This compound is notable for its role as a radical initiator in various

  • Oxidation Reactions: It functions as an oxidizing agent, transferring oxygen atoms to other substrates, which can lead to various oxidation products.
  • Decomposition: Under thermal conditions, bis(2-fluorobenzoyl) peroxide decomposes to generate free radicals, which can initiate polymerization processes or crosslinking reactions in polymers .

The compound's reactivity is enhanced due to the presence of fluorine atoms, which can influence the stability and reactivity of the resulting radicals.

The synthesis of bis(2-fluorobenzoyl) peroxide typically involves the reaction of 2-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base. A common procedure includes:

  • Preparation: A solution of sodium hydroxide and water is cooled to 10°C.
  • Addition of Hydrogen Peroxide: A 60% aqueous solution of hydrogen peroxide is added dropwise.
  • Reaction with 2-Fluorobenzoyl Chloride: The 2-fluorobenzoyl chloride is then introduced slowly while maintaining the temperature.
  • Isolation: After stirring for an additional period, the product is filtered and washed to obtain bis(2-fluorobenzoyl) peroxide .

This method yields a high-purity product suitable for further applications.

Bis(2-fluorobenzoyl) peroxide finds utility in various fields:

  • Polymer Chemistry: It serves as a crosslinking agent for silicone rubbers, enhancing their mechanical properties and thermal stability .
  • Radical Initiator: The compound is used in radical polymerization processes, where it initiates polymer formation by generating free radicals upon decomposition.
  • Potential Medicinal Uses: Due to its oxidative properties, it may have applications in drug development or as an antimicrobial agent.

Interaction studies involving bis(2-fluorobenzoyl) peroxide primarily focus on its role in initiating radical reactions. The generated radicals can interact with various substrates, influencing reaction pathways and product formation. Specific studies on its interactions with biological molecules remain sparse and warrant further investigation.

Several compounds share structural or functional similarities with bis(2-fluorobenzoyl) peroxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Bis(4-fluorobenzoyl) peroxidePeroxideSimilar structure but different fluorine position; used in similar applications.
Bis(2,4-dichlorobenzoyl) peroxidePeroxideHigher crosslinking temperature required; less efficient than bis(2-fluorobenzoyl) peroxide .
Bis(trifluoromethyl) peroxidePeroxideGaseous state at room temperature; used as a radical initiator but less stable than bis(2-fluorobenzoyl) peroxide .

Bis(2-fluorobenzoyl) peroxide stands out due to its efficiency as a crosslinking agent at lower temperatures and its unique reactivity profile influenced by the fluorine substituent. This makes it particularly valuable in polymer chemistry compared to its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

278.03906506 g/mol

Monoisotopic Mass

278.03906506 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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